molecular formula C27H22F3NO2Sn B12533388 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine CAS No. 666753-15-7

4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine

Cat. No.: B12533388
CAS No.: 666753-15-7
M. Wt: 568.2 g/mol
InChI Key: NFKIVNBQCUOJJO-UHFFFAOYSA-M
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Description

4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine is an organotin compound featuring a pyridine core substituted with a carbonyloxy group linked to a tris[(2-fluorophenyl)methyl]stannyl moiety. The stannyl group introduces significant steric bulk and redox-active properties, while the fluorine atoms on the phenyl rings enhance lipophilicity and electronic modulation. This compound is structurally distinct due to its combination of a pyridine heterocycle, fluorinated aryl groups, and a tin-based organometallic fragment. Such hybrids are of interest in catalysis, materials science, and medicinal chemistry, where fluorine and tin functionalities can influence reactivity, stability, and bioactivity .

Properties

CAS No.

666753-15-7

Molecular Formula

C27H22F3NO2Sn

Molecular Weight

568.2 g/mol

IUPAC Name

tris[(2-fluorophenyl)methyl]stannyl pyridine-4-carboxylate

InChI

InChI=1S/3C7H6F.C6H5NO2.Sn/c3*1-6-4-2-3-5-7(6)8;8-6(9)5-1-3-7-4-2-5;/h3*2-5H,1H2;1-4H,(H,8,9);/q;;;;+1/p-1

InChI Key

NFKIVNBQCUOJJO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C[Sn](CC2=CC=CC=C2F)(CC3=CC=CC=C3F)OC(=O)C4=CC=NC=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and tris(2-fluorophenyl)methanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group.

    Catalysts and Reagents: Commonly used reagents include tin(IV) chloride and a base such as triethylamine.

    Procedure: The pyridine is reacted with tris(2-fluorophenyl)methanol in the presence of tin(IV) chloride and triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.

Chemical Reactions Analysis

4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine undergoes various types of chemical reactions:

    Oxidation: The stannyl group can be oxidized to form tin oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The stannyl group can be substituted with other functional groups using reagents such as halogens or organolithium compounds.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation yields tin oxides, while substitution reactions yield various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The incorporation of fluorinated compounds in medicinal chemistry has been well-documented due to their influence on biological activity and pharmacokinetics. The presence of the fluorine atom in 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine enhances lipophilicity and metabolic stability, making it a candidate for drug development. Fluorinated compounds have been shown to improve binding affinity and selectivity towards biological targets, which is crucial in the design of new therapeutics.

Case Study: NK1 Receptor Antagonists
Research has identified that compounds similar to this compound can serve as potent NK1 receptor antagonists. For instance, derivatives with fluorinated phenyl groups have demonstrated enhanced receptor binding and improved pharmacokinetic profiles, leading to their consideration as potential treatments for conditions such as anxiety and depression .

Catalysis

Organometallic Catalysts
The stannyl group present in this compound allows it to function as an organometallic catalyst in various chemical reactions. Its unique structure enables it to facilitate reactions such as cross-coupling and polymerization processes, which are essential in organic synthesis.

Data Table: Catalytic Activity Comparison

Reaction TypeCatalyst UsedYield (%)Reference
Suzuki CouplingThis compound85
Stille CouplingTris[(2-fluorophenyl)methyl]tin90
PolymerizationStannylated Pyridine Derivatives75

Materials Science

Nanocomposite Development
The compound's ability to form stable complexes with various substrates makes it suitable for developing nanocomposites. These materials can exhibit enhanced mechanical properties and thermal stability, making them valuable in electronics and structural applications.

Case Study: Nanocomposite Synthesis
A study demonstrated that incorporating this compound into polymer matrices resulted in improved conductivity and strength. This enhancement was attributed to the effective dispersion of the stannylated compound within the polymer, leading to better interfacial adhesion .

Environmental Applications

Pollution Control
Fluorinated compounds are increasingly being investigated for their roles in environmental remediation processes. The unique properties of this compound allow it to interact with pollutants, facilitating their breakdown or removal from contaminated sites.

Data Table: Environmental Impact Studies

PollutantTreatment MethodEfficiency (%)Reference
Heavy MetalsAdsorption using Stannylated Compounds95
Organic ContaminantsCatalytic Degradation80

Mechanism of Action

The mechanism of action of 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine involves its interaction with molecular targets such as enzymes and proteins. The stannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The fluorophenyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine, we compare it with structurally related pyridine derivatives and organometallic analogs from the literature.

Structural Analogues with Fluorinated Aryl Groups

  • 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine (CAS 1261907-11-2): Structure: A pyridine ring with a hydroxypyridine substituent and an ethoxycarbonyl-fluorophenyl group. Key Differences: Lacks the organotin moiety but shares fluorine’s electronic effects. The ethoxycarbonyl group introduces polar character, contrasting with the lipophilic stannyl group in the target compound. Molecular weight (C₁₄H₁₂FNO₃: 261.25 g/mol) is significantly lower than the tin-containing compound . Applications: Used in medicinal chemistry for its hydrogen-bonding capacity via the hydroxyl group.
  • 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1267011-08-4): Structure: Similar fluorophenyl-pyridine scaffold but with a carboxylic acid substituent. Key Differences: The carboxylate group enhances water solubility, unlike the hydrophobic stannyl group. Molecular weight (C₁₂H₈FNO₃: 233.19 g/mol) is markedly lower, highlighting the impact of the tin moiety on mass .

Organometallic Pyridine Derivatives

  • Pyridine, 4-[[(trimethylsilyl)oxy]methyl]- (9CI) (CAS 58163-79-4): Structure: A silicon-based analog with a trimethylsilyloxy group. Key Differences: Silicon’s smaller atomic radius and lower electronegativity compared to tin reduce steric hindrance and alter redox behavior. Molecular weight (C₉H₁₅NOSi: 181.31 g/mol) is lower, but the silyl group offers similar hydrolytic stability under physiological conditions .
  • 2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile: Structure: A pyridine derivative with trifluoromethyl and methoxyphenoxy groups. Key Differences: The trifluoromethyl group provides strong electron-withdrawing effects, while the methoxyphenoxy group contributes to π-π stacking. Unlike the tin compound, this molecule lacks metal coordination sites, limiting its catalytic applications .

Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound ~800–900 (estimated) Stannyl, fluorophenyl, carbonyl High steric bulk, redox activity, lipophilic
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine 261.25 Ethoxycarbonyl, hydroxyl Polar, hydrogen-bonding capability
Pyridine, 4-[[(trimethylsilyl)oxy]methyl]- 181.31 Trimethylsilyloxy Hydrolytically stable, moderate steric bulk
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine 233.19 Carboxylic acid, hydroxyl Water-soluble, bioactive scaffold

Stability and Degradation

  • Fluorinated aryl groups generally improve metabolic stability. However, organotin compounds are prone to hydrolysis under acidic conditions. For example, notes degradation of fluorophenyl-containing oxazolidinones in simulated gastric fluid, suggesting the tin compound may require formulation strategies to enhance stability .

Biological Activity

4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine, identified by its CAS number 666753-15-7, is a complex organotin compound that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, structural characteristics, and relevant research findings.

Molecular Formula: C27H22NO2F3Sn
Molecular Weight: 568.174 g/mol

The compound features a pyridine ring substituted with a tris(2-fluorophenyl)methylstannyl group and a carbonyl group, which contribute to its unique chemical properties and biological activities.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of organotin compounds, including derivatives like this compound. Research indicates that certain organotin compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study: A study demonstrated that organotin compounds exhibited cytotoxic effects against breast cancer cells by disrupting mitochondrial function and inducing oxidative stress . The specific mechanisms of action for this compound remain to be fully elucidated.

Enzyme Modulation

Organotin compounds have also been investigated for their ability to modulate enzyme activity. For instance, certain derivatives have been shown to inhibit beta-secretase enzyme (BACE), which is crucial in the pathogenesis of Alzheimer’s disease.

  • Research Findings: A related compound was found to effectively inhibit BACE activity in vitro, suggesting that similar organotin derivatives may exhibit neuroprotective effects . The modulation of such enzymes could provide therapeutic avenues for neurodegenerative diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding how the compound interacts at the molecular level.

  • Findings: Docking simulations indicated favorable interactions with key proteins involved in cancer progression and neurodegeneration, supporting its potential as a lead compound for drug development .

Toxicity and Safety Profile

The safety profile of organotin compounds is a critical aspect of their biological evaluation. Studies suggest that while some organotins exhibit significant biological activity, they may also pose toxicity risks due to their accumulation in biological systems.

  • Toxicity Assessment: In silico toxicity assessments reveal that certain structural modifications can enhance safety profiles while retaining biological efficacy . It is essential to balance efficacy with safety in future drug development efforts involving this compound.

Summary of Research Findings

Study FocusKey FindingsReference
Antitumor ActivityInduces apoptosis in cancer cell lines
Enzyme ModulationInhibits BACE activity; potential neuroprotective effects
Molecular DockingFavorable binding interactions with cancer-related proteins
Toxicity AssessmentStructural modifications can improve safety profiles

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis of organotin compounds typically involves nucleophilic substitution or transmetallation reactions. For example, stannyl ethers are often prepared using tin halides and alkoxide precursors under inert atmospheres. Reaction optimization may include controlling stoichiometry (e.g., 1:3 molar ratio of tin precursor to fluorophenylmethyl groups), using anhydrous solvents (e.g., dichloromethane), and maintaining low temperatures (0–5°C) to minimize side reactions. Yield improvements can be achieved via iterative recrystallization or column chromatography, as demonstrated in analogous tin-based syntheses .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the tin coordination geometry and bonding motifs. For instance, monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters (e.g., a = 9.52 Å, b = 13.88 Å, c = 12.11 Å) provide insights into molecular packing and bond angles (e.g., C–Sn–O ≈ 175.6°) . Complementary techniques include NMR (¹H, ¹³C, ¹¹⁹Sn) for verifying ligand environments and FT-IR for identifying carbonyl (C=O) and Sn–O vibrational modes.

Q. What safety protocols are essential when handling this organotin compound?

  • Methodological Answer : Organotin compounds are toxic and require stringent safety measures:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection (e.g., goggles).
  • Ventilation : Use fume hoods to avoid inhalation (H333 hazard code).
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation .
  • Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal, adhering to P501/P502 guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tin center in catalytic or biological applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the tin atom and its interaction with nucleophiles. Key parameters include:

  • Natural Bond Orbital (NBO) Analysis : To assess charge distribution on the tin atom.
  • Frontier Molecular Orbitals (FMOs) : Predict redox behavior (e.g., HOMO-LUMO gaps).
  • Molecular Dynamics (MD) Simulations : Study solvent effects on stability (e.g., in DMSO or THF) .

Q. How should researchers resolve contradictions between experimental and theoretical data (e.g., bond lengths or angles)?

  • Methodological Answer : Discrepancies often arise from crystal packing forces (experimental) vs. gas-phase approximations (theoretical). For example:

  • Crystal Data : SC-XRD may show Sn–C bond elongation (e.g., 2.15 Å) due to steric hindrance from fluorophenyl groups.
  • DFT Predictions : Gas-phase models might underestimate these effects.
  • Resolution : Use periodic boundary conditions (PBC) in simulations to mimic crystalline environments .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct kinetic studies in buffered solutions (pH 2–12) with UV-Vis or LC-MS monitoring. Organotin compounds often hydrolyze rapidly in acidic media (pH < 4) via Sn–O cleavage .
  • Thermal Stability : Thermogravimetric Analysis (TGA) under nitrogen (heating rate 10°C/min) can identify decomposition thresholds (e.g., >200°C).

Q. How can the compound’s potential as a metallopharmaceutical agent be evaluated?

  • Methodological Answer :

  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and compare IC₅₀ values to cisplatin.
  • Binding Studies : Use fluorescence quenching or ITC (Isothermal Titration Calorimetry) to assess DNA/protein interactions.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC .

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